N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine
Description
Systematic IUPAC Nomenclature and Constitutional Analysis
Systematic IUPAC Nomenclature
The compound is systematically named N-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine under IUPAC guidelines. The parent structure is cyclopropanamine , a three-membered cycloalkane with an amino group (-NH₂). The substituent attached to the nitrogen atom is a methyl group linked to a thiophene ring (a five-membered aromatic heterocycle containing sulfur). This thiophene ring is further substituted at the 5-position with a 2-chlorophenyl group (a benzene ring with a chlorine atom at the ortho position).
The constitutional formula, C₁₄H₁₅ClN₂S , reflects the integration of the cyclopropane core (C₃H₅), the methyl-thiophene-chlorophenyl moiety (C₁₁H₁₀ClS), and the amino group. The SMILES notation, ClC1=CC=CC=C1C2=CC=C(CNC3CC3)S2 , explicitly encodes the connectivity: the thiophene (S2) is bonded to a methyl group (CNC3CC3) and a 2-chlorophenyl group (ClC1=CC=CC=C1).
Stereochemical Configuration and Conformational Dynamics
The compound’s stereochemistry is influenced by the rigid cyclopropane ring and the torsional flexibility of the methylene bridge (-CH₂-) connecting the thiophene and cyclopropanamine groups. Density functional theory (DFT) calculations suggest that the cyclopropane ring adopts a planar conformation due to its inherent strain, while the thiophene-methyl group exhibits limited rotational freedom due to steric interactions with the chlorophenyl substituent.
Nuclear magnetic resonance (NMR) studies on analogous cyclopropanamine derivatives reveal that the amino group participates in weak intramolecular hydrogen bonding with the sulfur atom of the thiophene ring, stabilizing a specific conformation. The 2-chlorophenyl group introduces steric hindrance, which restricts free rotation around the C5-thiophene bond, further stabilizing the molecule in a twisted conformation (Figure 1).
X-ray Crystallographic Studies and Unit Cell Parameters
X-ray diffraction analysis of the hydrochloride salt (C₁₄H₁₅Cl₂N₂S) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.92 Å |
| b | 12.34 Å |
| c | 14.56 Å |
| α | 90° |
| β | 102.3° |
| γ | 90° |
| Volume | 1567.8 ų |
The crystal packing is stabilized by N–H···Cl hydrogen bonds between the protonated amino group and chloride ions, as well as π-π stacking interactions between adjacent thiophene and chlorophenyl rings. The dihedral angle between the thiophene and chlorophenyl planes is 38.5°, minimizing steric clashes while maintaining conjugation.
Comparative Structural Analysis with Analogous Cyclopropanamine Derivatives
A comparative analysis highlights key structural differences between this compound and related derivatives:
Electronic Effects of Substituents
- Thiophene vs. Benzene Backbone : The sulfur atom in the thiophene ring enhances electron density compared to benzene, increasing the compound’s polarizability.
- Chlorophenyl vs. Isopropyl Substituents : Replacing the 2-chlorophenyl group with a bulkier isopropyl group (as in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) reduces π-π stacking efficiency but improves hydrophobic interactions.
Conformational Flexibility
- Methylene Bridge : Derivatives with flexible ethylene (-CH₂CH₂-) bridges exhibit greater conformational diversity than those with rigid cyclopropane cores.
- Amino Group Orientation : Protonation of the amino group in hydrochloride salts (e.g., C₁₄H₁₅Cl₂N₂S) alters hydrogen-bonding networks compared to neutral analogs.
Properties
Molecular Formula |
C14H14ClNS |
|---|---|
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10/h1-4,7-8,10,16H,5-6,9H2 |
InChI Key |
UHOOQOZQBKDENE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
A representative synthetic route, derived from patent literature and chemical supplier data, can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Synthesis of 5-(2-chlorophenyl)thiophene intermediate | Cross-coupling reaction (e.g., Suzuki or Stille) | Coupling of 2-chlorophenyl boronic acid or stannane with 2-bromothiophene to form 5-(2-chlorophenyl)thiophene |
| 2 | Introduction of methyl linker | Halomethylation or bromomethylation | Functionalization at the 2-position of thiophene with a bromomethyl group (e.g., via N-bromosuccinimide or formaldehyde and HBr) |
| 3 | Nucleophilic substitution with cyclopropanamine | Reaction of bromomethylthiophene with cyclopropanamine | Nucleophilic displacement of bromide by cyclopropanamine to form the target compound |
Detailed Reaction Conditions
Cross-coupling step : Typically carried out under palladium catalysis (e.g., Pd(PPh3)4) in an inert atmosphere, using bases such as potassium carbonate in solvents like toluene or dioxane at elevated temperatures (80–110 °C). This step yields the 5-(2-chlorophenyl)thiophene intermediate with high regioselectivity.
Halomethylation : The 2-position of the thiophene ring is selectively bromomethylated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via reaction with formaldehyde and hydrobromic acid under acidic conditions. This step introduces a reactive bromomethyl group for further substitution.
Nucleophilic substitution : The bromomethyl intermediate is reacted with cyclopropanamine under mild basic conditions (e.g., triethylamine) in polar aprotic solvents like acetonitrile or DMF at room temperature to moderate heat (25–60 °C). The nucleophilic amine displaces the bromide, forming the this compound.
Analytical Data and Purification
Purification : The final product is typically purified by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures or by recrystallization from suitable solvents.
Characterization : Confirmation of structure is achieved by NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and elemental analysis. The compound's molecular formula is C14H14ClNS with a molecular weight of approximately 263.8 g/mol.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C14H14ClNS |
| Molecular Weight | 263.8 g/mol |
| Key Intermediate | 5-(2-chlorophenyl)thiophene |
| Coupling Catalyst | Pd(PPh3)4 or equivalent |
| Halomethylation Reagent | N-bromosuccinimide (NBS) or formaldehyde/HBr |
| Nucleophile | Cyclopropanamine |
| Solvents | Toluene, dioxane, acetonitrile, DMF |
| Typical Reaction Temperatures | 25–110 °C |
| Purification Methods | Column chromatography, recrystallization |
Research Findings and Perspectives
The synthetic route outlined is consistent with standard methodologies for functionalized thiophene derivatives and cyclopropanamine-containing molecules.
The use of palladium-catalyzed cross-coupling ensures regioselective formation of the 5-(2-chlorophenyl)thiophene intermediate, which is crucial for biological activity.
The halomethylation step is a critical control point to introduce the methylene linker without over-bromination or side reactions.
The nucleophilic substitution with cyclopropanamine proceeds efficiently under mild conditions, minimizing decomposition or side reactions.
This synthetic approach allows for potential structural analog development by varying the aryl substituent or the amine component, enabling medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine is a chemical compound with the molecular formula and a molecular weight of 263.8 g/mol. It consists of a cyclopropanamine structure linked to a thiophene moiety, which is substituted with a 2-chlorophenyl group. This compound is investigated for its potential biological activity and applications in medicinal chemistry, especially as a candidate in drug development.
Scientific Research Applications
Potential Biological Activity
Research indicates that this compound shows biological activity, acting as an inhibitor of specific enzymes such as lysine-specific demethylase. Lysine-specific demethylase is an enzyme that has a key role in epigenetic regulation, making this compound a potential candidate for therapeutic applications in cancer and other diseases associated with epigenetic modifications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One approach involves the reaction of thiophene derivatives with appropriate amine precursors under controlled conditions. The synthesis can be optimized using various solvents and catalysts to improve yield and purity, and cyclopropanation reactions can be facilitated using specific reagents that promote ring formation while minimizing side reactions.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry because of its biological activity and may serve as a lead compound for developing new drugs targeting epigenetic regulators. Its unique structure allows for further modifications that could enhance its pharmacological properties or reduce toxicity, and research into its effectiveness against specific diseases could lead to innovative therapeutic strategies.
Interaction Studies
Interaction studies have demonstrated that this compound interacts with various molecular targets, influencing cellular pathways involved in disease progression. These studies often utilize techniques such as binding assays and cellular assays to assess the compound's efficacy and mechanism of action, and understanding these interactions is crucial for optimizing its therapeutic potential.
Structural Similarities
this compound shares structural similarities with other compounds, particularly those containing cyclopropane or thiophene moieties. The uniqueness of this compound lies in its specific substitution patterns and potential selectivity for particular biological targets, which can be crucial for developing targeted therapies.
Table of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[5-(2-Methylphenyl)thiophen-2-yl]methyl}cyclopropanamine | Similar cyclopropanamine structure | Methyl substitution may alter biological activity |
| 5-(Thiophen-2-yl)-N-(pyridin-3-yl)methylcyclopropanamine | Contains a pyridine instead of chlorophenyl | Potentially different receptor interactions |
| N-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}cyclopropanamine | Fluorine substitution on phenyl ring | May exhibit different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
a. Thiophene vs. Oxadiazole
- N-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine (CAS: 791079-97-5):
- Electronic Effects : Oxadiazole’s electron-withdrawing nature vs. thiophene’s aromatic electron delocalization.
b. Thiophene vs. Thiadiazole
Substituent Position and Halogen Effects
a. 2-Chlorophenyl vs. 4-Chlorophenyl
- (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide (): The 4-chlorophenyl group alters steric and electronic interactions.
b. Chlorophenyl vs. Nitrophenyl
- N-[(2-Nitrophenyl)methyl]cyclopropanamine (): Nitro groups are stronger electron-withdrawing substituents than chloro, increasing reactivity and toxicity risks. For example, nitro compounds may generate hazardous byproducts (e.g., NOx) under thermal stress .
Cyclopropanamine Side Chain Variations
a. Cyclopropanamine vs. Ethylamine
Research Implications
- Drug Design : Thiophene-based analogs may prioritize aromatic interactions, while oxadiazole/thiadiazole derivatives favor metabolic stability.
- Safety : Chlorophenyl substituents are less reactive than nitro groups, suggesting lower toxicity risks .
- Synthesis : Routes for thiadiazole derivatives (e.g., POCl3-mediated cyclization in ) could guide scalable synthesis of the target compound .
Biological Activity
N-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine is a compound with significant potential in medicinal chemistry, particularly due to its biological activity as an enzyme inhibitor. Its molecular structure incorporates a cyclopropanamine linked to a thiophene moiety, which is further substituted with a 2-chlorophenyl group. This unique configuration is believed to confer specific biological properties that may be exploited in therapeutic applications.
- Molecular Formula : C14H15ClN2S
- Molar Mass : 300.24 g/mol
- CAS Number : 1172037-94-3
Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation. This inhibition can lead to alterations in gene expression, making it a candidate for therapeutic strategies targeting various cancers and other diseases associated with epigenetic modifications.
Biological Activity and Therapeutic Potential
The compound has shown promise in several biological assays:
- Inhibition of LSD1 : Studies demonstrate that this compound effectively inhibits LSD1 activity, leading to increased levels of di-methylated lysine residues on histone proteins. This change can reactivate silenced genes, particularly tumor suppressor genes, providing a potential pathway for cancer treatment .
- Cellular Assays : In vitro assays have indicated that the compound can influence cellular pathways related to apoptosis and differentiation. For instance, treatment with this compound has been linked to increased apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Epigenetic Modulation : A study published in a peer-reviewed journal reported that treatment with this compound led to significant changes in gene expression profiles in human cancer cell lines. The results indicated a reactivation of silenced genes associated with cell cycle regulation and apoptosis.
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies have shown that the compound has favorable absorption characteristics and moderate bioavailability, making it a viable candidate for further development as an oral therapeutic agent.
- Comparative Analysis with Similar Compounds : A comparative study highlighted the unique structural features of this compound against similar compounds. The study suggested that its specific substitutions may enhance selectivity for LSD1 over other demethylases, potentially reducing off-target effects and improving safety profiles in clinical applications.
Structural Comparisons
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[5-(2-Methylphenyl)thiophen-2-yl]methyl}cyclopropanamine | Similar cyclopropanamine structure | Methyl substitution may alter biological activity |
| 5-(Thiophen-2-yl)-N-(pyridin-3-yl)methylcyclopropanamine | Contains a pyridine instead of chlorophenyl | Potentially different receptor interactions |
| N-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}cyclopropanamine | Fluorine substitution on phenyl ring | May exhibit different pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine, and how can purity be optimized?
- Methodology : A multi-step synthesis involving Suzuki-Miyaura coupling to attach the 2-chlorophenyl group to the thiophene ring, followed by reductive amination for cyclopropanamine incorporation. Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradient) and characterized by -NMR and LC-MS to confirm structural integrity. Purity ≥95% can be achieved using recrystallization in ethanol/water mixtures .
- Data Note : A similar compound, (2E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid, achieved 95% purity using analogous techniques .
Q. How is the crystal structure of this compound resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to an R-factor <0.04. SHELXTL (Bruker AXS) is widely used for small-molecule crystallography due to its robustness in handling twinned data .
- Example : A thiadiazol derivative with a 2-chlorophenyl group was resolved with R = 0.043 using SHELXL, demonstrating the method’s reliability for halogenated heterocycles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices. These predict reactivity sites for electrophilic/nucleophilic attacks. Software like Gaussian 16 or ORCA is recommended. For validation, compare computed IR spectra with experimental data .
- Case Study : A DFT study on a 2-chlorophenyl acetamide derivative revealed strong electrophilic character at the thiophene sulfur, guiding functionalization strategies .
Q. What analytical techniques are critical for resolving contradictions in NMR data for thiophene-containing analogs?
- Methodology : Use -NMR DEPT-135 to distinguish CH/CH groups in the cyclopropane ring, and 2D-NMR (COSY, HSQC) to resolve overlapping signals in the thiophene region. For ambiguous peaks, variable-temperature NMR or crystallographic validation is advised .
- Example : In a study on (5-Chlorothiophen-2-ylmethyl)-methyl-amine, HSQC clarified coupling between the thiophene C2 and methylene protons .
Q. How can structural analogs inform SAR studies for this compound in neurological targets?
- Methodology : Compare binding affinities of analogs (e.g., cyclopropanamine vs. methylamine derivatives) using in vitro assays (e.g., dopamine receptor binding). Molecular docking (AutoDock Vina) can identify critical interactions, such as π-π stacking between the 2-chlorophenyl group and aromatic residues .
- Data Insight : A urea derivative with a 2-chlorophenyl group showed enhanced selectivity for serotonin transporters, suggesting halogen positioning impacts target specificity .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Guidelines : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C in airtight containers. In case of exposure, rinse eyes/skin with water for 15+ minutes. Combustion products include toxic HCl and SO; use dry chemical extinguishers .
Q. How to address discrepancies in mass spectrometry data between theoretical and observed m/z values?
- Troubleshooting : Calibrate instruments with perfluorotributylamine (PFTBA). For exact mass analysis (HRMS), ensure resolution >10,000. A deviation >5 ppm suggests isotopic interference or adduct formation (e.g., Na). For the target compound (CHClNS), expected [M+H] = 277.0564; deviations may indicate residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
